molecular formula C33H29FN6O4S B11452268 N-((4-(4-fluorophenyl)-5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

N-((4-(4-fluorophenyl)-5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B11452268
M. Wt: 624.7 g/mol
InChI Key: UHFVWVHCDDQPLH-UHFFFAOYSA-N
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Description

N-{[4-(4-FLUOROPHENYL)-5-({2-[3-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a furan-2-carboxamide core, a triazole ring, and various substituted phenyl groups

Preparation Methods

The synthesis of N-{[4-(4-FLUOROPHENYL)-5-({2-[3-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves multiple steps, including the formation of the triazole ring and the attachment of various substituents. The synthetic route typically starts with the preparation of the furan-2-carboxamide core, followed by the introduction of the triazole ring through cyclization reactions. Subsequent steps involve the addition of the fluorophenyl, methoxyphenyl, and methylphenyl groups under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other functional groups using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane, ethanol). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Scientific Research Applications

N-{[4-(4-FLUOROPHENYL)-5-({2-[3-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[4-(4-FLUOROPHENYL)-5-({2-[3-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, N-{[4-(4-FLUOROPHENYL)-5-({2-[3-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazole derivatives and furan-2-carboxamide analogs, which may share some properties but differ in their specific substituents and overall reactivity.

Properties

Molecular Formula

C33H29FN6O4S

Molecular Weight

624.7 g/mol

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C33H29FN6O4S/c1-21-5-7-23(8-6-21)28-18-27(22-9-15-26(43-2)16-10-22)38-40(28)31(41)20-45-33-37-36-30(19-35-32(42)29-4-3-17-44-29)39(33)25-13-11-24(34)12-14-25/h3-17,28H,18-20H2,1-2H3,(H,35,42)

InChI Key

UHFVWVHCDDQPLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)OC

Origin of Product

United States

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